molecular formula C12H20O4 B1606043 Diethyl (3-methylbut-2-enyl)malonate CAS No. 22539-80-6

Diethyl (3-methylbut-2-enyl)malonate

Cat. No.: B1606043
CAS No.: 22539-80-6
M. Wt: 228.28 g/mol
InChI Key: UXBLYMUHQJDAFO-UHFFFAOYSA-N
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Description

Diethyl (3-methylbut-2-enyl)malonate is an organic compound with the molecular formula C₁₂H₂₀O₄ and a molecular weight of 228.29 g/mol . It is a diester of malonic acid and is characterized by the presence of a 3-methylbut-2-enyl group. This compound is used in various chemical syntheses and has applications in the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (3-methylbut-2-enyl)malonate can be synthesized through the alkylation of diethyl malonate with 3-methylbut-2-enyl bromide in the presence of a strong base such as sodium ethoxide. The reaction typically proceeds under reflux conditions in an anhydrous solvent like ethanol .

Industrial Production Methods

On an industrial scale, the synthesis of this compound involves the same alkylation reaction but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Diethyl (3-methylbut-2-enyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl (3-methylbut-2-enyl)malonate is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of complex molecules.

    Biology: In the synthesis of bioactive compounds and natural product analogs.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of diethyl (3-methylbut-2-enyl)malonate involves its ability to act as a nucleophile in various chemical reactions. The compound’s malonate moiety can undergo deprotonation to form an enolate, which can then participate in nucleophilic substitution or addition reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl malonate
  • Dimethyl malonate
  • Diethyl (2-methylbut-2-enyl)malonate

Uniqueness

Diethyl (3-methylbut-2-enyl)malonate is unique due to the presence of the 3-methylbut-2-enyl group, which imparts distinct reactivity and steric properties compared to other malonate derivatives. This makes it particularly useful in the synthesis of specific bioactive compounds and complex organic molecules .

Properties

IUPAC Name

diethyl 2-(3-methylbut-2-enyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-5-15-11(13)10(8-7-9(3)4)12(14)16-6-2/h7,10H,5-6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBLYMUHQJDAFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC=C(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177064
Record name Diethyl (3-methylbut-2-enyl)malonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22539-80-6
Record name Propanedioic acid, 2-(3-methyl-2-buten-1-yl)-, 1,3-diethyl ester
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Record name Diethyl (3-methylbut-2-enyl)malonate
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Record name Diethyl (3-methylbut-2-enyl)malonate
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Record name Diethyl (3-methylbut-2-enyl)malonate
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Record name DIETHYL (3-METHYLBUT-2-ENYL)MALONATE
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Synthesis routes and methods

Procedure details

422 mg (14.1 mmol, 80% mineral oil dispersion) sodium hydride was washed 3×, each with 5 mL pentane, and suspended in a mixture of 10 mL tetrahydrofuran and 5 mL dimethylformamide. 2.04 g (13.4 mmol) diethyl malonate was added, and the mixture stirred for 40 mins to form a clear light brown solution. Prenyl bromide (2.00 g, 13.4 mmol) was then added, and the solution refluxed for 1 hr. The reaction was quenched with water, acidified to pH 2 with 1N HCl, and extracted 2×, each with 10 mL diethyl ether. The organic phases were dried over MgSO4, filtered, and concentrated. Chromatography on a 2×18 cm column, packed with hexane and eluted with 50 mL each of 2%, 4%, 7%, 10%, and 15% diethyl ether/hexane, furnished 2.734 g of a clear colorless oil in 12 mL fractions 4-16.
Quantity
422 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
2.04 g
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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